4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Overview
Description
4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This compound features a unique structure with a chloro-substituted benzamide moiety linked to a methoxyindole group through an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Indole Formation: The formation of the indole ring can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the chloro-nitrobenzene derivative with the indole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution Reagents: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide.
Scientific Research Applications
4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide: Similar structure with a hydroxyl group instead of a methoxy group.
4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide: Similar structure with a methyl group instead of a methoxy group.
4-chloro-N-[2-(5-ethoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-26-13-3-5-16-14(9-13)12(10-21-16)6-7-20-18(23)11-2-4-15(19)17(8-11)22(24)25/h2-5,8-10,21H,6-7H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDSZBQVFJFOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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